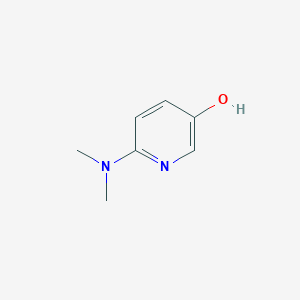

6-(Dimethylamino)pyridin-3-OL

Description

6-(Dimethylamino)pyridin-3-OL is a pyridine derivative characterized by a hydroxyl (-OH) group at position 3 and a dimethylamino (-N(CH₃)₂) group at position 6 of the pyridine ring. This compound belongs to a class of substituted pyridines, where the electronic and steric effects of substituents significantly influence its physicochemical properties and reactivity. The dimethylamino group is a strong electron-donating moiety, which enhances the acidity of the adjacent hydroxyl group by stabilizing its conjugate base through resonance and inductive effects.

Properties

IUPAC Name |

6-(dimethylamino)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9(2)7-4-3-6(10)5-8-7/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKGPMCJEOPIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)pyridin-3-OL can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically uses a palladium catalyst to couple a brominated pyridine derivative with a dimethylamino-substituted boronic acid . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like ethanol or water.

Industrial Production Methods

For industrial-scale production, the synthesis of 6-(Dimethylamino)pyridin-3-OL may involve more efficient and cost-effective methods. One such method includes the direct treatment of pyridine derivatives with dimethylamine under controlled conditions. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)pyridin-3-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(Dimethylamino)pyridin-3-OL has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)pyridin-3-OL involves its interaction with various molecular targets and pathways. The dimethylamino group enhances the compound’s nucleophilicity, allowing it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyridine Derivatives

The following table compares 6-(Dimethylamino)pyridin-3-OL with structurally related pyridine derivatives, emphasizing substituent positions and functional groups:

Data Analysis of Physicochemical Properties

- Acidity (pKa): The hydroxyl group at position 3 in 6-(Dimethylamino)pyridin-3-OL is expected to have a lower pKa (higher acidity) than analogs like 5,6-Dimethoxypyridin-3-ol , due to the stronger electron-donating nature of -N(CH₃)₂ versus -OCH₃. Conversely, electron-withdrawing groups (e.g., -I in 6-Iodo-5-methoxypyridin-3-ol ) would increase pKa (lower acidity).

- Solubility: The dimethylamino group enhances water solubility compared to non-polar substituents. However, bulky groups like -CH₂OH (in 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol ) or methoxyphenoxy may reduce solubility in aqueous media.

- Reactivity: The dimethylamino group can act as a directing group in electrophilic substitution reactions, while the hydroxyl group facilitates hydrogen bonding and metal coordination. Iodo-substituted analogs (e.g., ) are prone to participate in Suzuki or Ullmann coupling reactions.

Biological Activity

6-(Dimethylamino)pyridin-3-OL, a compound with the molecular formula C₈H₁₀N₂O, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

6-(Dimethylamino)pyridin-3-OL features a pyridine ring substituted with a dimethylamino group and a hydroxyl group. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 6-(Dimethylamino)pyridin-3-OL exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets involved in cancer progression enhances its therapeutic potential.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its interaction with amyloid plaques suggests potential applications in Alzheimer's disease research, where it may inhibit plaque formation or promote clearance.

The biological activity of 6-(Dimethylamino)pyridin-3-OL is largely attributed to its structural features:

- Hydroxyl Group : Facilitates hydrogen bonding, enhancing interactions with biological macromolecules.

- Dimethylamino Group : Increases nucleophilicity, allowing participation in various chemical reactions that can modulate biological pathways.

Research Findings

A summary of key studies is presented below:

Case Studies

- Antimicrobial Evaluation : In a study assessing the efficacy against Staphylococcus aureus, 6-(Dimethylamino)pyridin-3-OL showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating strong antibacterial properties .

- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis .

- Neurodegenerative Disease Models : Animal models treated with 6-(Dimethylamino)pyridin-3-OL showed reduced neuroinflammation and improved cognitive function compared to controls, suggesting therapeutic potential in neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.